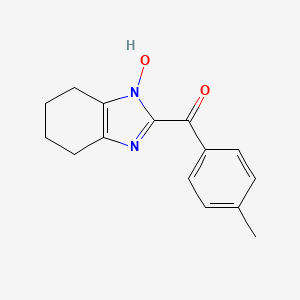
2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate, also known as Cetylpyridinium chloride (CPC), is a cationic quaternary ammonium compound that is widely used as an antiseptic agent. CPC has been used in various forms, including mouthwash, throat lozenges, and nasal sprays.
科学研究应用
CPC has been widely used in scientific research for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. CPC has been used in studies to investigate its efficacy in preventing dental caries, reducing plaque formation, and treating gingivitis. It has also been studied for its potential use in wound healing and as an antiviral agent.
作用机制
CPC works by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the production of enzymes that are essential for the survival of microorganisms. CPC has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Biochemical and Physiological Effects
CPC has been shown to have minimal toxicity and is generally safe for use in humans. It has been shown to have no significant effects on the normal flora of the mouth or the gastrointestinal tract. However, high doses of CPC can cause irritation and inflammation of the mucous membranes. CPC has also been shown to have a mild anesthetic effect on the oral mucosa.
实验室实验的优点和局限性
CPC is a widely used antiseptic agent and has been extensively studied for its antimicrobial properties. It is readily available and relatively inexpensive, making it an ideal choice for lab experiments. However, one limitation of CPC is that it can interfere with the growth of some microorganisms, making it unsuitable for certain types of experiments.
未来方向
There are several areas of research that could be explored in the future regarding CPC. One area of interest is the development of new formulations of CPC that could be more effective against certain types of microorganisms. Another area of interest is the investigation of CPC's potential use as an antiviral agent, particularly in the treatment of respiratory infections. Finally, more research is needed to understand the long-term effects of CPC use and its potential impact on the development of antimicrobial resistance.
Conclusion
In conclusion, CPC is a widely used antiseptic agent that has been extensively studied for its antimicrobial properties. It is effective against a wide range of microorganisms and has been used in various forms for the prevention and treatment of oral infections. CPC's mechanism of action involves disrupting the cell membrane of microorganisms, leading to their death. While CPC has several advantages for lab experiments, it also has some limitations, including its potential interference with the growth of some microorganisms. Further research is needed to explore the potential applications of CPC in the treatment of various infections and to understand its long-term effects.
合成方法
CPC is synthesized by the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxy-4-quinolinecarboxylic acid in the presence of a base. The reaction yields CPC as a white crystalline powder with a melting point of 77-83°C.
属性
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO3/c18-11-6-5-10(14(19)7-11)9-23-17(22)13-8-16(21)20-15-4-2-1-3-12(13)15/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDUNSTJLONGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzyl 2-hydroxy-4-quinolinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)
![2-{[4-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5802448.png)
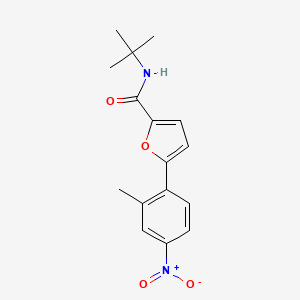
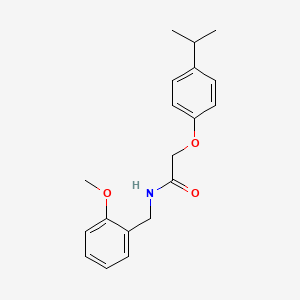
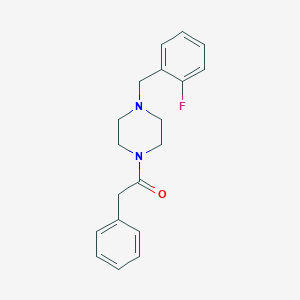
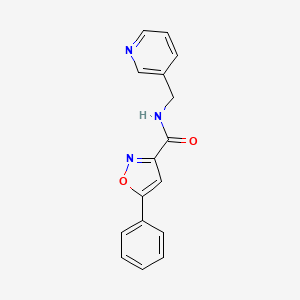
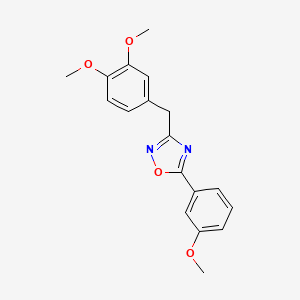
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)
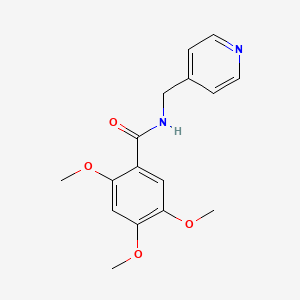

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
